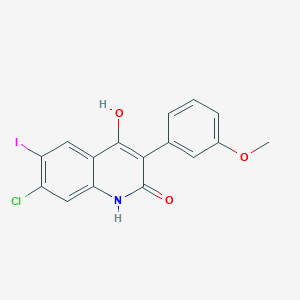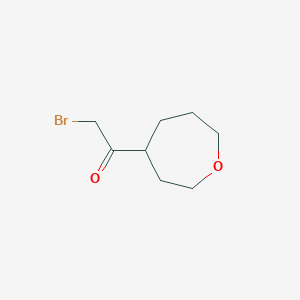
tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the pyrrolidine derivative, followed by its reaction with tert-butyl chloroformate. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
tert-Butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In organic chemistry, tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery and development.
Medicine
In the pharmaceutical industry, tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate and its derivatives may be explored for their potential therapeutic properties. They can serve as intermediates in the synthesis of drugs targeting various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3,4-dihydroxy-3-methylpyrrolidine-1-carboxylate
- tert-Butyl 3,4-bis(aminomethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methyl groups on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and properties, making it a valuable compound for various applications.
特性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
tert-butyl (3S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-5-9(6-14)12(4,7-13)8-15/h9,14-15H,5-8H2,1-4H3/t9?,12-/m0/s1 |
InChIキー |
UWHGJLOXJMOWOT-ACGXKRRESA-N |
異性体SMILES |
C[C@]1(CN(CC1CO)C(=O)OC(C)(C)C)CO |
正規SMILES |
CC1(CN(CC1CO)C(=O)OC(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)

![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)

![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)


![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)


![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)

